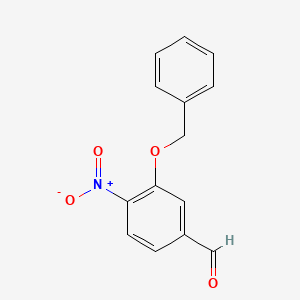

3-(Benzyloxy)-4-nitrobenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-nitro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHBMCRKBGEHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 3 Benzyloxy 4 Nitrobenzaldehyde and Its Structural Analogues

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity in 3-(benzyloxy)-4-nitrobenzaldehyde, participating in a range of reactions typical of aromatic aldehydes.

Nucleophilic Addition Reactions to Carbonyl Centers

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. youtube.com The electrophilicity of the carbonyl carbon in 3-(benzyloxy)-4-nitrobenzaldehyde is enhanced by the electron-withdrawing nitro group, making it more susceptible to attack by nucleophiles. vaia.com However, the bulky benzyloxy group can introduce steric hindrance, potentially slowing the reaction rate compared to less substituted benzaldehydes. ncert.nic.in Aromatic aldehydes are generally less reactive in nucleophilic additions than aliphatic aldehydes due to the resonance effect of the aromatic ring, which delocalizes the positive charge on the carbonyl carbon. pressbooks.pubquora.comstackexchange.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation yields the final alcohol product. ncert.nic.in The reactivity in these reactions is influenced by both steric and electronic factors. ncert.nic.in For instance, p-nitrobenzaldehyde is more reactive than p-methoxybenzaldehyde because the nitro group is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, while the methoxy (B1213986) group is electron-donating. vaia.com

Condensation Reactions, including Schiff Base Formation

3-(Benzyloxy)-4-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, or imines. This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate. mdpi.com Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond of the Schiff base. ncert.nic.in

The presence of the nitro group can influence the stability and formation rate of the resulting Schiff base. Studies on substituted benzaldehydes have shown that electron-withdrawing groups can affect the stability of the hemiaminal intermediate and the final imine product. mdpi.com

Knoevenagel Condensation and its Variants with Substituted Benzaldehydes

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base like an amine. nih.govtandfonline.com 3-(Benzyloxy)-4-nitrobenzaldehyde, with its activated aldehyde group, is a suitable substrate for this reaction. The reaction proceeds through the formation of a Knoevenagel adduct, which can then undergo further transformations. acs.org

The choice of catalyst and reaction conditions can influence the outcome of the reaction. For instance, using piperidine (B6355638) and acetic acid in benzene (B151609) can yield benzylidene malonates, which can then cyclize to indene (B144670) derivatives upon prolonged reaction time or with the use of a different catalyst system like TiCl4-pyridine. nih.govacs.org Greener alternatives to traditional catalysts like pyridine (B92270) and piperidine, such as ammonium (B1175870) bicarbonate, have been developed for the Knoevenagel condensation of various benzaldehydes. tandfonline.com Porcine pancreas lipase (B570770) (PPL) has also been shown to be an effective biocatalyst for the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with 1,3-dihydroindol-2-one. researchgate.net

Aldol (B89426) Reactions: Direct and Asymmetric Catalytic Approaches

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. magritek.com In the context of 3-(benzyloxy)-4-nitrobenzaldehyde, it can act as an electrophilic partner in crossed aldol reactions. The electron-withdrawing nitro group enhances the reactivity of the aldehyde, making it a good acceptor for enolates or enamines.

Significant advancements have been made in asymmetric aldol reactions, utilizing chiral catalysts to control the stereochemistry of the newly formed chiral centers. acs.org Proline and its derivatives have emerged as effective organocatalysts for direct asymmetric aldol reactions. researchgate.netnih.gov For example, l-prolinamides have been successfully used to catalyze the direct aldol reaction between 4-nitrobenzaldehyde and acetone (B3395972), with the stereoselectivity being influenced by the structure of the prolinamide catalyst. nih.gov The development of direct catalytic asymmetric cross-aldol reactions between two different aldehydes remains a significant synthetic challenge due to issues of chemoselectivity. organic-chemistry.orgrecercat.cat

Crossed Cannizzaro Reactions: Analysis of Inductive and Mesomeric Effects on Hydration

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid. wikipedia.org In a crossed Cannizzaro reaction, two different non-enolizable aldehydes are used. quora.com The outcome of the reaction depends on the relative reactivity of the aldehydes. The aldehyde that is more readily attacked by the hydroxide (B78521) ion will be oxidized to the carboxylic acid, while the other is reduced to the alcohol. chemzipper.com

The reactivity is governed by the electrophilicity of the carbonyl carbon. In the case of substituted benzaldehydes, this is influenced by inductive and mesomeric effects. For a crossed Cannizzaro reaction between 3-nitrobenzaldehyde (B41214) and 4-nitrobenzaldehyde, the 3-nitro isomer is preferentially oxidized. stackexchange.com This is because the inductive effect, which is distance-dependent, is stronger from the meta position, making the carbonyl carbon of 3-nitrobenzaldehyde more electrophilic and thus more susceptible to hydration, the first step of the reaction. stackexchange.com The mesomeric effect of the para-nitro group in 4-nitrobenzaldehyde does not influence the carbonyl group as directly. stackexchange.com When one of the aldehydes is formaldehyde, it is always oxidized to formic acid. chemzipper.com

Wittig Reactions for α,β-Unsaturated Ketone Precursors

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.com 3-(Benzyloxy)-4-nitrobenzaldehyde can be reacted with a phosphorus ylide to form a substituted styrene (B11656) derivative. A particularly useful application of the Wittig reaction is the synthesis of α,β-unsaturated ketones. youtube.com This is achieved by using a Wittig reagent that contains a ketone functionality.

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. stackexchange.com This four-membered ring then fragments to give the desired alkene and triphenylphosphine (B44618) oxide. stackexchange.com The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide. stackexchange.com This method offers a reliable route to α,β-unsaturated ketones which are valuable intermediates in organic synthesis. youtube.com

Acylal Formation and Interconversion Pathways in Aromatic Aldehydes

Acylals, also known as geminal diacetates, serve as valuable protecting groups for aldehydes due to their stability under neutral and basic conditions and their ease of deprotection in acidic environments. The formation of an acylal from an aromatic aldehyde like 3-(Benzyloxy)-4-nitrobenzaldehyde typically involves the reaction of the aldehyde with an acid anhydride, most commonly acetic anhydride, in the presence of a catalyst.

The reaction mechanism generally proceeds through the activation of the aldehyde by a catalyst, which can be a Brønsted or Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the acid anhydride. Several catalytic systems have been developed to promote this transformation efficiently under mild or even solvent-free conditions. For instance, bismuth compounds and heteropoly acids like 12-molybdophosphoric acid have proven effective for the conversion of various substituted benzaldehydes into their corresponding acylals. mdpi.com

Interconversion between the aldehyde and the acylal is a key feature of this functional group. The acylal can be readily converted back to the parent aldehyde, typically by hydrolysis in the presence of an acid catalyst. mdpi.com This reversible nature is fundamental to its application as a protective group in multi-step organic synthesis.

Transformations Involving the Nitro Group

The nitro group of 3-(Benzyloxy)-4-nitrobenzaldehyde is a versatile functional handle that dictates much of the compound's reactivity. Its strong electron-withdrawing nature activates the aromatic ring and allows for a variety of chemical transformations.

The reduction of an aromatic nitro group is a fundamental transformation that can yield several products depending on the reagents and reaction conditions. nih.govacs.org The most common transformation is the complete reduction to an amine. For a molecule like 3-(Benzyloxy)-4-nitrobenzaldehyde, this would yield 3-(Benzyloxy)-4-aminobenzaldehyde. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium, platinum, or Raney nickel, or by using metal reductants such as iron, tin, or zinc in acidic media. frontiersin.orgorganic-chemistry.org Modern methods often employ transfer hydrogenation, for example, using formic acid with an iron catalyst, which offers good functional group tolerance under base-free conditions. organic-chemistry.org

The selective reduction to intermediate oxidation states, such as nitroso and hydroxylamine (B1172632) derivatives, is also possible and synthetically useful. mdpi.com These partial reductions are typically achieved under carefully controlled conditions using milder reducing agents. Phenylhydroxylamines, for instance, are important intermediates and can be produced via catalytic reduction, though they are often prone to further reduction to the corresponding aniline. mdpi.com The conversion of a nitro group to an oxime can also occur, particularly when nitroalkanes are reacted with arenes in the presence of a strong acid like polyphosphoric acid. nih.gov

One-pot procedures that combine the reduction of a nitro compound with a subsequent reaction, such as reductive amination with a carbonyl compound, offer an efficient route to secondary amines. frontiersin.orgrsc.org

| Starting Material | Reagent/Catalyst | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Aromatic Nitro Compound | H₂, Pd/C | Standard Hydrogenation | Aromatic Amine | organic-chemistry.org |

| Aromatic Nitro Compound | Fe/HCl or Sn/HCl | Acidic Media | Aromatic Amine | organic-chemistry.org |

| Aromatic Nitro Compound | HCOOH, Iron Catalyst | Mild, Base-Free | Aromatic Amine | organic-chemistry.org |

| Aromatic Nitro Compound | Noble Metal Catalysts (Pd, Pt) | Controlled Hydrogenation | Phenylhydroxylamine | mdpi.com |

| Nitroalkane + Arene | Polyphosphoric Acid (PPA) | Acid-Catalyzed | Oxime | nih.gov |

The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is highly electron-deficient. stackexchange.comwikipedia.org This reactivity is enhanced when additional strong electron-withdrawing groups are present on the ring, or when the nitro group is positioned ortho or para to another activating group. rsc.org In the case of 3-(Benzyloxy)-4-nitrobenzaldehyde, the nitro group is activated by the adjacent aldehyde group.

The SNAr mechanism involves a two-step process: addition of the nucleophile to the carbon bearing the nitro group, followed by elimination of the nitrite (B80452) anion (NO₂⁻). The first step, which involves the formation of a negatively charged intermediate called a Meisenheimer complex, is typically rate-determining. wikipedia.orgyoutube.com The stability of this intermediate is crucial, and it is effectively stabilized by resonance delocalization of the negative charge onto the electron-withdrawing groups. youtube.com

A variety of nucleophiles can displace the nitro group, including alkoxides, thiolates, and amines. rsc.org For example, methoxy anions have been shown to displace para-nitro groups in tetranitrobenzophenones. rsc.org While the nitro group's leaving ability is generally less than that of halogens, its displacement is a synthetically viable transformation under appropriate conditions. rsc.org

The nitro group plays a dual role in facilitating carbon-carbon bond formation. Its strong electron-withdrawing capacity activates the aromatic ring, making it susceptible to nucleophilic attack, and it can subsequently serve as a leaving group. nih.govrsc.org This "denitrative" functionalization is an attractive alternative to traditional cross-coupling reactions that use haloarenes. rsc.org

One example is the reaction of nitroaromatics with highly enolizable carbanions, such as those derived from 1,3-dicarbonyl compounds. In these reactions, the carbanion attacks the carbon atom bearing the nitro group, leading to its displacement and the formation of a new C-C bond. rsc.org This type of catalyst-free, water-mediated nucleophilic substitution has been demonstrated for certain nitro-substituted aromatic systems. rsc.org

The combination of the activating and leaving group properties of the nitro group is powerful in organic synthesis, enabling the creation of polyfunctionalized compounds. nih.gov

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. numberanalytics.comlibretexts.org Its influence on an aromatic ring, such as in 3-(Benzyloxy)-4-nitrobenzaldehyde, is profound, significantly increasing the ring's electrophilicity. This effect stems from two main electronic contributions:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.orgyoutube.com

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms through resonance. libretexts.orgyoutube.com This creates a partial positive charge on the ortho and para positions relative to the nitro group. youtube.comlibretexts.org

This strong electron withdrawal deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). numberanalytics.comdoubtnut.com By reducing the electron density of the aromatic π-system, the nitro group makes the ring an attractive target for nucleophiles. youtube.comlibretexts.org The stabilization of the negatively charged Meisenheimer intermediate, which is formed during nucleophilic attack, is a key factor. The negative charge can be delocalized onto the nitro group, which greatly lowers the activation energy of the reaction. youtube.comlibretexts.org This activation is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org

In recent years, the use of nitroarenes as electrophilic partners in transition-metal-catalyzed cross-coupling reactions has emerged as a powerful synthetic strategy. researchgate.netnih.gov These "denitrative" couplings provide an alternative to the more traditional use of aryl halides or triflates, leveraging the wide availability and low cost of nitroaromatic compounds. nih.govrsc.org

The key step in these reactions is the challenging oxidative addition of a low-valent transition metal, typically palladium, into the C–NO₂ bond. nih.govacs.org The development of specialized ligand systems, such as bulky, electron-rich phosphines like BrettPhos, has been crucial for enabling this difficult transformation. nih.govacs.org

Several major types of cross-coupling reactions have been successfully adapted for nitroarene substrates:

Suzuki-Miyaura Coupling: The coupling of nitroarenes with boronic acids to form biaryl compounds has been achieved using palladium catalysts. nih.govacs.org

Mizoroki-Heck Reaction: The palladium-catalyzed reaction of nitroarenes with alkenes, including unactivated alkenes and dienes, allows for the formation of substituted alkenes. rsc.orgrsc.orgacs.org

Buchwald-Hartwig Amination: Nitroarenes can be coupled with amines to form arylamines. nih.gov In some cases, the nitroarene can serve as a surrogate for both the electrophile and the arylamine, which is generated in situ. rsc.org

Sonogashira Coupling: The coupling of nitroarenes with terminal alkynes has been developed to synthesize aryl alkynes. acs.org

C-S and C-O Bond Formation: Denitrative couplings have also been extended to form diaryl ethers and aryl sulfones by reacting nitroarenes with phenols, thiophenols, or sulfinates, often using copper or palladium catalysts. acs.org

C-Si Bond Formation: Palladium-catalyzed denitrative silylation has been reported, coupling nitroarenes with disilanes. rsc.org

These reactions showcase the increasing versatility of the nitro group not just as an activating group, but as a viable leaving group in modern cross-coupling chemistry. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd/BrettPhos | C-C (Aryl-Aryl) | nih.gov |

| Mizoroki-Heck | Alkene/Diene | Pd(acac)₂/BrettPhos | C-C (Aryl-Vinyl) | acs.org |

| Buchwald-Hartwig | Amine | Pd/BrettPhos | C-N | nih.gov |

| Sonogashira | Terminal Alkyne | Pd(en)(NO₃)₂/BrettPhos | C-C (Aryl-Alkynyl) | acs.org |

| Etherification | Phenol/Arenol | Cu(OAc)₂ or RhCl(PPh₃)₃ | C-O | acs.org |

| Thioetherification | Thiophenol | CuI | C-S | acs.org |

| Silylation | Disilane | Pd Catalyst | C-Si | rsc.org |

Chemical Behavior of the Benzyloxy Group

Cleavage and Deprotection Strategies for Benzyl (B1604629) Ethers

The removal of a benzyl ether, or debenzylation, can be accomplished under several conditions, including hydrogenolysis, acid-mediated cleavage, and oxidation. The choice of method is critical, especially in a molecule like 3-(benzyloxy)-4-nitrobenzaldehyde, which contains a nitro group and an aldehyde, both of which are susceptible to reduction.

Catalytic Hydrogenolysis: This is a standard and often high-yielding method for benzyl ether cleavage, typically employing hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com The reaction proceeds under mild conditions and produces the deprotected alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.com

A significant challenge in the debenzylation of 3-(benzyloxy)-4-nitrobenzaldehyde is the potential for simultaneous reduction of the nitro group to an amine and the aldehyde to an alcohol under standard hydrogenation conditions. wku.edunih.gov To circumvent this, catalytic transfer hydrogenation (CTH) offers a milder and often more selective alternative. utrgv.edu CTH uses a hydrogen donor molecule, such as ammonium formate (B1220265), hydrazine (B178648), or cyclohexadiene, in the presence of a catalyst like Pd/C, avoiding the need for pressurized H₂ gas. utrgv.edu This technique has been successfully used for the hydrogenolysis of various functional groups, sometimes with enhanced selectivity. utrgv.edutue.nl

Acid-Mediated Cleavage: Benzyl ethers can be cleaved by strong acids, but this method is generally limited to substrates that lack acid-sensitive functional groups. organic-chemistry.org More refined and chemoselective methods utilize Lewis acids. Boron trihalides, such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃), are particularly effective for cleaving aryl ethers. researchgate.netreddit.com Specifically, BCl₃ in combination with a cation scavenger like pentamethylbenzene (B147382) has been shown to effectively deprotect aryl benzyl ethers at low temperatures (e.g., -78 °C) while tolerating sensitive functional groups, including esters, silyl (B83357) ethers, and nitro groups. organic-chemistry.org This method's mildness and selectivity make it a viable option for cleaving the benzyloxy group in 3-(benzyloxy)-4-nitrobenzaldehyde without affecting the nitro substituent. organic-chemistry.orgorgsyn.org Solid-supported acids, such as Amberlyst-15, also provide a method for debenzylation under heterogeneous conditions, which can simplify product purification. thaiscience.info

Oxidative Deprotection: Oxidative methods provide another pathway for benzyl ether cleavage that avoids reductive conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers. organic-chemistry.org Recent developments have enabled the DDQ-mediated cleavage of simple benzyl ethers using photoirradiation. organic-chemistry.orgnih.govacs.org Another approach involves oxidation using a nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), which operates at ambient temperature and is compatible with hydrogenation-sensitive groups. organic-chemistry.orgresearchgate.netnih.gov Oxidation with N-bromosuccinimide (NBS) can also convert benzyl ethers into the corresponding aldehydes. nih.gov The applicability of these oxidative methods would depend on their chemoselectivity in the presence of the aldehyde and nitro functionalities.

Table 1: Selected Methods for Benzyl Ether Deprotection

| Method | Reagents & Conditions | Advantages | Potential Issues for 3-(Benzyloxy)-4-nitrobenzaldehyde |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) youtube.comyoutube.com | High yield, clean reaction. youtube.com | Reduction of the nitro group and aldehyde. wku.edu |

| Catalytic Transfer Hydrogenation | Ammonium formate or hydrazine, Pd/C utrgv.edu | Milder than H₂ gas, avoids high pressure. utrgv.edu | Potential for nitro group reduction, but selectivity may be higher. nih.govutrgv.edu |

| Lewis Acid Cleavage | BCl₃, pentamethylbenzene, CH₂Cl₂ at -78 °C organic-chemistry.org | Highly chemoselective, tolerates nitro groups. organic-chemistry.org | Requires stoichiometric, moisture-sensitive reagents. |

| Lewis Acid Cleavage | BBr₃, CH₂Cl₂ researchgate.netreddit.com | Effective for aryl ether cleavage. researchgate.net | Strong reagent, potential for side reactions. reddit.com |

| Solid-Supported Acid | Amberlyst-15, toluene, 110 °C thaiscience.info | Recyclable catalyst, simple workup. thaiscience.info | Requires high temperature. |

| Oxidative Cleavage | DDQ, visible light nih.govacs.org | Avoids reduction, mild conditions. nih.gov | Potential for reaction with the electron-deficient aromatic ring. |

| Oxidative Cleavage | Nitroxyl radical, PIFA organic-chemistry.orgresearchgate.netnih.gov | Mild, ambient temperature, broad scope. organic-chemistry.orgnih.gov | Compatibility with the aldehyde group needs to be considered. |

Influence of the Benzyloxy Group on Regioselectivity and Reactivity in Aromatic Systems

The substituents on an aromatic ring profoundly influence its reactivity towards electrophilic and nucleophilic substitution by modulating the electron density of the ring. msu.edulibretexts.org In 3-(benzyloxy)-4-nitrobenzaldehyde, the chemical landscape is defined by the interplay of three distinct groups: the benzyloxy, the nitro, and the aldehyde group.

The benzyloxy group is an ether (-OR), which is classified as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com This is due to the net effect of two competing electronic influences:

Resonance Effect (+M): The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. msu.edu This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. msu.edulibretexts.org

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the oxygen atom withdraws electron density from the ring through the sigma bond. msu.edulibretexts.org

In contrast, the nitro (-NO₂) and aldehyde (-CHO) groups are strongly deactivating and meta-directing. libretexts.orgvedantu.com Both groups are powerful electron-withdrawing groups (EWGs) through both inductive (-I) and resonance (-M) effects. vedantu.comnih.gov They pull electron density out of the aromatic ring, making it significantly less reactive towards electrophiles. libretexts.orgstudymind.co.uk The resonance effect creates partial positive charges at the ortho and para positions, which repels incoming electrophiles and directs them to the relatively less deactivated meta positions. vedantu.comnih.gov

In 3-(benzyloxy)-4-nitrobenzaldehyde, the directing effects of the substituents are as follows:

Benzyloxy group (at C3): Directs electrophiles to its ortho positions (C2 and C4) and its para position (C6).

Nitro group (at C4): Directs electrophiles to its meta positions (C2 and C6).

Aldehyde group (at C1): Directs electrophiles to its meta positions (C3 and C5).

The directing influences of the activating benzyloxy group and the deactivating nitro group are therefore synergistic, both favoring substitution at the C2 and C6 positions. The powerful deactivating nature of the nitro and aldehyde groups, however, means that the ring is significantly less nucleophilic than benzene, and forcing conditions would likely be required for any electrophilic substitution.

Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, strongly activates the ring for nucleophilic aromatic substitution (SNAr). stackexchange.comepa.gov The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the attack of a nucleophile. stackexchange.com In 3-(benzyloxy)-4-nitrobenzaldehyde, the positions activated for nucleophilic attack are those ortho and para to the nitro group. This makes the C3 position, bearing the benzyloxy group, a potential site for nucleophilic displacement. A strong nucleophile could potentially replace the benzyloxy group in an SNAr reaction.

Table 2: Electronic Effects of Substituents in 3-(Benzyloxy)-4-nitrobenzaldehyde

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

|---|---|---|---|---|---|

| -CHO (Aldehyde) | 1 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | meta (to C3, C5) |

| -OCH₂Ph (Benzyloxy) | 3 | -I (Withdrawing) libretexts.org | +M (Donating) libretexts.org | Activating wikipedia.org | ortho, para (to C2, C4, C6) wikipedia.org |

| -NO₂ (Nitro) | 4 | -I (Withdrawing) vedantu.com | -M (Withdrawing) vedantu.com | Strongly Deactivating vedantu.com | meta (to C2, C6) vedantu.com |

Advanced Catalytic Systems and Multi Component Reactions Featuring Substituted Benzaldehydes

Organocatalysis in Aldehyde Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. This field has seen significant growth, offering a powerful alternative to traditional metal-based and enzymatic catalysis. Substituted benzaldehydes are common substrates in these transformations.

Chiral Thiourea-Mediated Asymmetric Conjugate Additions

A thorough review of scientific literature reveals no specific studies detailing the use of 3-(Benzyloxy)-4-nitrobenzaldehyde as either an electrophile or a precursor to a nucleophile in chiral thiourea-mediated asymmetric conjugate additions.

This class of reactions, often a Michael addition, is a cornerstone of asymmetric C-C bond formation. mdpi.com Chiral bifunctional thiourea (B124793) catalysts are designed to activate both the nucleophile and the electrophile simultaneously. nih.gov The thiourea moiety typically activates an electrophile, such as a nitroalkene, through hydrogen bonding. mdpi.comresearchgate.net Concurrently, a basic functional group on the catalyst, like a primary or tertiary amine, activates a pronucleophile, such as an aldehyde or ketone, by converting it into a more reactive enamine intermediate. mdpi.comresearchgate.net While aldehydes are common substrates in these reactions, serving as precursors to enamine nucleophiles for addition to electrophiles like nitroolefins, specific examples employing 3-(Benzyloxy)-4-nitrobenzaldehyde are not documented in the surveyed literature. mdpi.comnih.gov

Peptide-Based Organocatalysts in Direct Asymmetric Aldol (B89426) Reactions

While peptide-based organocatalysts are widely used for direct asymmetric aldol reactions with aromatic aldehydes, specific research employing 3-(Benzyloxy)-4-nitrobenzaldehyde as the aldehyde component could not be identified in the available literature.

Peptide catalysts, particularly those containing proline or other amino acids with secondary amine groups, are highly effective in catalyzing aldol reactions. chimia.ch They function through an enamine-based mechanism, similar to proline itself, where the peptide structure creates a defined chiral environment to control the stereochemical outcome. researchgate.net These reactions are pivotal for forming chiral β-hydroxy ketones, which are valuable building blocks in synthesis. nih.gov

Numerous studies have successfully utilized various substituted benzaldehydes in these reactions. For instance, 4-nitrobenzaldehyde (B150856) is a very common substrate used to test the efficacy of new peptide catalysts, often reacting with ketones like acetone (B3395972) or cyclohexanone. nih.govresearchgate.netnih.gov Research has shown that peptides can achieve high yields and excellent enantioselectivities (up to >98%) under mild conditions. nih.gov However, direct data for reactions involving the bulkier, ortho-benzyloxy substituted 3-(Benzyloxy)-4-nitrobenzaldehyde is absent from the current body of research.

| Aldehyde Substrate (Example) | Catalyst Type | Nucleophile | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| 4-Nitrobenzaldehyde | Proline-based dipeptide | Cyclohexanone | High | up to 95% | up to 99:1 |

| 4-Nitrobenzaldehyde | Fructose-1,6-bisphosphate aldolase (B8822740) mimetic peptide | Acetone | 10-20% | 70-82% | - |

| Various Aromatic Aldehydes | β-Turn tetrapeptides | α-Branched aldehydes | High | up to 99% | Good |

This table presents data for the related compound 4-nitrobenzaldehyde and other aromatic aldehydes to illustrate the general performance of peptide catalysts in asymmetric aldol reactions, as no specific data exists for 3-(Benzyloxy)-4-nitrobenzaldehyde. nih.govorganic-chemistry.org

Biocatalysis for Enantioselective Synthesis

Biocatalysis leverages natural catalysts, primarily enzymes, to perform chemical transformations with high selectivity and under mild conditions.

Ketoreductase-Mediated Reductions

No specific examples of ketoreductase-mediated reduction of 3-(Benzyloxy)-4-nitrobenzaldehyde have been reported in the scientific literature.

Aldo-keto reductases (AKRs) are a superfamily of enzymes that catalyze the NAD(P)H-dependent reduction of a wide range of aldehydes and ketones to their corresponding primary and secondary alcohols. tudelft.nlscielo.org.mx These enzymes are of great interest for the synthesis of chiral alcohols from prochiral ketones. While the reduction of aldehydes to primary alcohols is a common transformation, the primary focus of synthetic biocatalysis is often on the enantioselective reduction of ketones.

Studies on whole-cell biocatalysts, such as E. coli, have demonstrated the highly chemoselective reduction of various aldehydes in the presence of other reducible functional groups. nih.gov However, these studies have focused on other benzaldehyde (B42025) derivatives, and specific data on the enzymatic reduction of 3-(Benzyloxy)-4-nitrobenzaldehyde is not available.

Protease-Catalyzed Aldol Reactions

A search of the available scientific literature did not yield any instances of protease-catalyzed aldol reactions using 3-(Benzyloxy)-4-nitrobenzaldehyde as a substrate.

While primarily known for peptide bond hydrolysis, some proteases have been shown to exhibit catalytic promiscuity, including the ability to catalyze C-C bond formations like the aldol reaction. However, this application is less common and not as broadly developed as the use of dedicated aldolases or organocatalysts. For example, lipases have been shown to catalyze aldol reactions between aromatic aldehydes and ketones, though the enantioselectivities can be modest. researchgate.net The use of 4-nitrobenzaldehyde is documented in some enzyme-catalyzed aldol reactions, but specific studies involving 3-(Benzyloxy)-4-nitrobenzaldehyde are absent. researchgate.net

Transition Metal Catalysis in C-C and C-Heteroatom Bond Formation

Transition metal catalysis is a fundamental tool in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as cross-coupling (e.g., Suzuki, Heck, Sonogashira), C-H activation, and carbonylation are central to the synthesis of complex molecules.

A detailed literature search did not uncover specific studies where 3-(Benzyloxy)-4-nitrobenzaldehyde is used as a substrate in transition metal-catalyzed C-C or C-heteroatom bond-forming reactions. The aldehyde functional group can participate in various transformations, such as acting as a directing group or a coupling partner. The nitroarene moiety is also reactive and can be used in reductive coupling reactions to form C-N bonds. uic.edu However, no published research explicitly details these transformations for 3-(Benzyloxy)-4-nitrobenzaldehyde . The development of such catalytic reactions often involves screening a wide array of substrates, but this particular substituted benzaldehyde has not been featured in the reviewed studies. nih.govumn.edu

Palladium-Catalyzed Cross-Coupling Reactions for Functionalized Benzaldehydes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Theoretically, 3-(Benzyloxy)-4-nitrobenzaldehyde could participate in these reactions through its aromatic ring, although the presence of the aldehyde and nitro functionalities introduces specific challenges and considerations. The C-H bonds of the aromatic ring could be targets for direct arylation, or the molecule could be converted to an aryl halide to participate in classic cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.

The strong electron-withdrawing nature of the nitro group would likely facilitate oxidative addition in many palladium-catalyzed cycles if the compound were converted to an aryl halide. However, the nitro group itself can be sensitive to certain reductive catalytic conditions that might be employed. The aldehyde group, being highly electrophilic, could potentially interact with the palladium catalyst or other nucleophilic species in the reaction mixture, leading to side reactions. Careful selection of ligands and reaction conditions would be crucial to achieve selective cross-coupling of the aromatic ring without affecting the aldehyde or nitro groups.

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling of Substituted Aryl Halides

| Coupling Reaction | Aryl Halide Example | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki | 4-Bromonitrobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |

| Heck | 4-Iodonitrobenzene | Styrene (B11656) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 88 |

| Sonogashira | 1-Iodo-3-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N | THF | RT | 92 |

This table presents representative conditions for various palladium-catalyzed cross-coupling reactions with substituted nitroarenes to illustrate typical parameters and is not based on experimental data for 3-(Benzyloxy)-4-nitrobenzaldehyde.

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, often displaying unique reactivity and selectivity. Asymmetric reductive cross-coupling, in particular, allows for the enantioselective formation of C(sp³)–C(sp²) bonds from two electrophilic partners.

In the context of 3-(Benzyloxy)-4-nitrobenzaldehyde , its participation in a nickel-catalyzed reductive cross-coupling would likely involve the aldehyde functionality. The highly electrophilic nature of the aldehyde, enhanced by the adjacent nitro group, would make it a suitable partner for coupling with an organohalide. The development of an asymmetric variant would require a chiral nickel catalyst capable of differentiating the enantiotopic faces of the aldehyde during the coupling process. The nitro group's presence would need to be tolerated by the reductive conditions, which often employ stoichiometric reducing agents like manganese or zinc metal. While no specific examples involving 3-(Benzyloxy)-4-nitrobenzaldehyde are reported, the general reactivity of nitro-substituted benzaldehydes in such transformations suggests its potential as a substrate.

Rhodium-Promoted Multi-Component Couplings for Thiophene (B33073) Derivatives

Rhodium catalysts are well-known for their ability to promote C-H activation and facilitate multi-component reactions. The synthesis of thiophene derivatives, for instance, can be achieved through the coupling of an arylboronic acid, an alkyne, and a sulfur source, mediated by a rhodium catalyst.

Multi-Component Reactions (MCRs) with Substituted Benzaldehydes

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. Substituted benzaldehydes are common and crucial components in many MCRs.

Biginelli Reaction and Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. These products often exhibit a range of biological activities.

The participation of 3-(Benzyloxy)-4-nitrobenzaldehyde in a Biginelli reaction is highly probable. The electron-withdrawing nitro group would strongly activate the aldehyde carbonyl group towards nucleophilic attack by the urea, which is a key step in the reaction mechanism. This enhanced electrophilicity should facilitate the reaction, potentially leading to high yields of the corresponding DHPM. The benzyloxy group at the 3-position is not expected to sterically hinder the reaction significantly. The resulting DHPM would incorporate the 3-benzyloxy-4-nitrophenyl substituent at the 4-position of the dihydropyrimidine (B8664642) ring, generating a novel class of compounds for biological screening.

Table 2: Illustrative Biginelli Reaction with a Substituted Benzaldehyde

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Yield (%) |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Neat, 100°C, 1h | 92 |

This table provides a representative example of a Biginelli reaction to illustrate typical components and conditions and is not based on experimental data for 3-(Benzyloxy)-4-nitrobenzaldehyde.

Knoevenagel-Michael Tandem Reactions

The Knoevenagel condensation followed by a Michael addition is a powerful tandem sequence for the construction of complex molecular architectures. This reaction typically involves an aldehyde, an active methylene (B1212753) compound, and a Michael donor.

3-(Benzyloxy)-4-nitrobenzaldehyde is expected to be an excellent substrate for the initial Knoevenagel condensation. The highly electrophilic aldehyde will readily react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. The resulting benzylidene intermediate, being a Michael acceptor, would then be susceptible to attack by a Michael donor. The strong electron-withdrawing effect of the nitro group would further activate the double bond of the benzylidene intermediate for the subsequent Michael addition, likely leading to high efficiency in the tandem process.

Spirobarbituric Cyclopropane Formation

The synthesis of spirocyclic compounds is of great interest in medicinal chemistry due to their unique three-dimensional structures. Spirobarbituric cyclopropanes can be synthesized through a domino Knoevenagel-Michael-cyclization sequence involving an aldehyde, barbituric acid, and a Michael donor with a leaving group.

In this context, 3-(Benzyloxy)-4-nitrobenzaldehyde would first undergo a Knoevenagel condensation with barbituric acid. The resulting benzylidene barbiturate (B1230296) is a highly activated Michael acceptor. Subsequent reaction with a suitable Michael donor, such as a stabilized ylide, would lead to a Michael adduct that can undergo intramolecular cyclization to form the spirocyclopropane ring. The electronic properties of the 3-benzyloxy-4-nitrophenyl group would be expected to facilitate both the initial condensation and the Michael addition step, making 3-(Benzyloxy)-4-nitrobenzaldehyde a promising candidate for this transformation.

Thiophene Derivative Synthesis via Multi-Component Approaches

Pyrrolidine-2-one and Dihydropyranopyrazole Syntheses

The synthesis of pyrrolidine-2-ones and dihydropyranopyrazoles often utilizes multi-component strategies. For instance, the synthesis of highly substituted pyrrolidines can be achieved through 1,3-dipolar cycloaddition reactions of azomethine ylides, which can be generated in situ from an aldehyde and an amino acid. However, specific examples employing 3-(benzyloxy)-4-nitrobenzaldehyde in the synthesis of pyrrolidine-2-ones are not prominently featured in the current scientific literature.

Similarly, the synthesis of dihydropyranopyrazoles typically involves a one-pot reaction between a hydrazine (B178648), a β-ketoester, an aldehyde, and an active methylene compound. The reaction proceeds through the formation of a pyrazolone (B3327878) intermediate, which then undergoes a Michael addition and subsequent cyclization. Although a wide variety of aromatic aldehydes are tolerated in this reaction, specific data on the inclusion of 3-(benzyloxy)-4-nitrobenzaldehyde is limited.

Catalytic Asymmetric Three-Component Reactions in Spiropyrazolone Synthesis

The construction of chiral spiropyrazolones, molecules of significant interest in medicinal chemistry, can be achieved through catalytic asymmetric three-component reactions. These reactions often involve a pyrazolone, an aldehyde, and another component, such as a malononitrile or an enone, in the presence of a chiral catalyst. The catalyst directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched spirocyclic compounds. Despite the broad scope of these reactions with respect to the aldehyde component, detailed studies on the application of 3-(benzyloxy)-4-nitrobenzaldehyde in this specific context are not extensively documented.

Strategic Derivatization and Utility As Building Blocks in Complex Organic Synthesis

Design and Synthesis of Functionalized Analogs

The aldehyde group of 4-(benzyloxy)-3-nitrobenzaldehyde is readily transformed into various functionalized derivatives. This reactivity is central to its use as a scaffold in medicinal chemistry and materials science.

Hydrazones and thiosemicarbazones are important classes of compounds known for their wide range of biological activities. They are typically synthesized through a straightforward condensation reaction between an aldehyde and a hydrazine (B178648) or thiosemicarbazide (B42300) derivative, respectively.

The general synthesis involves reacting the aldehyde with the chosen hydrazine or thiosemicarbazide in a solvent like ethanol (B145695), often with acid catalysis, and heating under reflux. While direct synthesis examples starting from 4-(benzyloxy)-3-nitrobenzaldehyde are not extensively detailed in the cited literature, the methodology is well-established for structurally similar compounds. For instance, thiosemicarbazones have been successfully synthesized from 4-benzyloxybenzaldehyde (lacking the nitro group) and 3-nitrobenzaldehyde (B41214). mdpi.comnih.govresearchgate.netresearchgate.net In a typical procedure, equimolar amounts of 3-nitrobenzaldehyde and thiosemicarbazide are refluxed in ethanol for several hours to yield the corresponding thiosemicarbazone. nih.govresearchgate.net Similarly, hydrazone derivatives have been prepared from 4-hydroxy-3-nitrobenzaldehyde (B41313), which differs only by the absence of the benzyl (B1604629) protecting group, highlighting the feasibility of this transformation. vjs.ac.vn The resulting hydrazone and thiosemicarbazone derivatives of 4-(benzyloxy)-3-nitrobenzaldehyde are valuable for screening for biological activity and for use as ligands in coordination chemistry. icrc.ac.ir

Table 1: Examples of Reaction Conditions for Thiosemicarbazone Synthesis

| Starting Aldehyde | Reagent | Solvent | Conditions | Product Class |

|---|---|---|---|---|

| 4-Benzyloxybenzaldehyde | 4-Methyl-3-thiosemicarbazide | Ethanol | Reflux, ~4.5 h | Thiosemicarbazone |

| 3-Nitrobenzaldehyde | Thiosemicarbazide | Ethanol | Reflux, 6-8 h | Thiosemicarbazone |

The application of 4-(benzyloxy)-3-nitrobenzaldehyde extends to the synthesis of complex heterocyclic systems, which form the core of many pharmacologically active agents.

Indole (B1671886) Scaffold Construction: The reaction of aldehydes with indole derivatives is a known method for creating complex indole-containing structures. Specifically, aromatic aldehydes can react with indoles in a Friedel-Crafts-type reaction to form bis(indolyl)methanes. Research on the solvent-free reaction between indole and 4-nitrobenzaldehyde (B150856) shows the formation of an initial hydroxylic intermediate, which then reacts with a second indole molecule. rsc.org A patent describes the general condensation of nitrobenzaldehydes with amino indoles to produce nitrobenzaldehyde indole Schiff bases, which possess good water solubility and show potential as anticancer agents. google.com The general method involves heating the nitrobenzaldehyde and amino indole in ethanol at 60-80°C for 4-8 hours. google.com These examples demonstrate that 4-(benzyloxy)-3-nitrobenzaldehyde is a viable substrate for synthesizing complex molecules built around an indole scaffold. The indole ring itself is recognized as a "privileged structure" in drug discovery. nih.gov

While the direct use of 4-(benzyloxy)-3-nitrobenzaldehyde in spiropyrazolone synthesis was not identified in the reviewed literature, its established reactivity suggests potential applicability in multi-component reactions that could lead to such spirocyclic frameworks.

Role in Dynamic Combinatorial Chemistry (DCC) and Library Generation

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new ligands for biological targets. rsc.org This approach utilizes reversible reactions to generate a library of interconverting compounds in thermodynamic equilibrium. units.it The addition of a biological target (e.g., a protein) can shift the equilibrium to favor the formation and amplification of the best-binding library member. uni-saarland.de

The aldehyde functionality makes 4-(benzyloxy)-3-nitrobenzaldehyde an ideal building block for constructing dynamic combinatorial libraries (DCLs). The formation of imines and hydrazones from aldehydes and amines or hydrazides, respectively, are among the most common reversible reactions used in DCC due to their favorable kinetics in various media, including water. nih.gov

Although no specific studies were found that employ 4-(benzyloxy)-3-nitrobenzaldehyde in a DCL, its potential is clear. It can be combined with a library of diverse amine or hydrazide building blocks to generate a DCL. Upon introduction of a protein target, the aldehyde could participate in the formation of an amplified inhibitor, which can then be identified and synthesized separately. This target-directed approach accelerates the discovery of hit compounds for novel biological targets. uni-saarland.de

Development of Analytical Derivatization Methods for Residual Aldehydes

In pharmaceutical manufacturing, it is often necessary to quantify residual amounts of reactive intermediates, such as aldehydes, to ensure the purity and safety of the final drug product. Aldehydes can be genotoxic and are often controlled as potential impurities. nih.gov

High-performance liquid chromatography (HPLC) coupled with UV/Vis detection is a common analytical technique for this purpose. However, many aldehydes lack a strong chromophore, making sensitive detection difficult. To overcome this, aldehydes are often reacted with a derivatizing agent to attach a UV-absorbing tag.

A well-established method for the determination of residual 4-nitrobenzaldehyde, a closely related compound, involves derivatization with 3-nitrophenylhydrazine. nih.govresearchgate.net The reaction creates a stable hydrazone with a strong chromophore that is shifted to a longer wavelength (around 397 nm), minimizing interference from the drug matrix and other reagents. nih.govresearchgate.net The optimized derivatization is typically performed by heating the sample with the derivatizing agent in a solvent mixture like acetonitrile-water. researchgate.net The resulting derivatized aldehyde can then be easily separated and quantified by reverse-phase HPLC.

This validated methodology is directly applicable to the quantification of residual 4-(benzyloxy)-3-nitrobenzaldehyde. The presence of the same reactive aldehyde group ensures it will undergo a similar derivatization reaction, allowing for its sensitive and specific detection in complex samples.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes for 3-(Benzyloxy)-4-nitrobenzaldehyde

The conventional synthesis of 3-(Benzyloxy)-4-nitrobenzaldehyde typically involves the Williamson ether synthesis, where 4-hydroxy-3-nitrobenzaldehyde (B41313) is treated with benzyl (B1604629) chloride in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). prepchem.com While effective, this method presents opportunities for improvement in line with the principles of green chemistry.

Future research should prioritize the development of more sustainable and efficient synthetic protocols. Key areas of focus could include:

Green Solvents: Replacing high-boiling point, potentially hazardous solvents like DMF with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents like Cyrene.

Catalytic Systems: Investigating phase-transfer catalysts or novel catalytic systems to enhance reaction rates and reduce the required temperature, thereby lowering energy consumption.

Alternative Benzylating Agents: Exploring the use of less lachrymatory and more reactive benzylating agents under milder conditions.

Flow Chemistry: Adapting the synthesis to a continuous flow process, which can offer improved safety, scalability, and product consistency compared to batch processing.

Table 1: Potential Sustainable Synthetic Modifications

| Area of Improvement | Proposed Modification | Potential Benefits |

|---|---|---|

| Solvent | Replacement of DMF with bio-solvents (e.g., Cyrene) or eutectic mixtures. | Reduced environmental impact, easier workup, improved safety profile. |

| Catalysis | Introduction of phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts). | Increased reaction efficiency, lower reaction temperatures, reduced base usage. |

| Energy Input | Microwave-assisted or ultrasound-assisted synthesis. | Drastic reduction in reaction time, potential for higher yields. |

| Process | Transition from batch to continuous flow synthesis. | Enhanced safety, better process control, easier scalability. |

Expanded Scope of Reactivity and Highly Selective Transformations

The trifunctional nature of 3-(Benzyloxy)-4-nitrobenzaldehyde offers a rich landscape for chemical transformations. Future studies should aim to expand the known reactions of this compound, with a particular emphasis on achieving high selectivity. The reactivity of aldehydes is often influenced by the electronic nature of substituents on the aromatic ring. quora.comvaia.com The presence of a strong electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. quora.comvaia.com

Prospective research areas include:

Selective Nitro Group Reduction: Developing catalytic systems (e.g., using specific metal catalysts or transfer hydrogenation) to selectively reduce the nitro group to an amine without affecting the aldehyde or cleaving the benzyl ether. The resulting 4-amino-3-(benzyloxy)benzaldehyde would be a valuable building block for dyes, pharmaceuticals, and polymers.

Chemoselective Aldehyde Derivatization: Exploring condensation reactions (e.g., Knoevenagel, Henry, or Wittig reactions) that proceed under mild conditions, preserving the integrity of the nitro and benzyloxy groups.

Orthogonal Protection/Deprotection: Investigating the selective cleavage of the benzyl ether via hydrogenolysis while leaving the nitro and aldehyde functions intact. This would provide access to 3-hydroxy-4-nitrobenzaldehyde, which can be challenging to handle otherwise.

Nucleophilic Aromatic Substitution (SNAr): Studying the displacement of the nitro group by various nucleophiles, a reaction activated by the adjacent aldehyde group.

Table 2: Predicted Reactivity and Potential Selective Transformations

| Functional Group | Type of Reaction | Potential Product Class | Research Focus |

|---|---|---|---|

| Nitro Group | Reduction | Anilines | High selectivity over the aldehyde group. |

| Aldehyde Group | Nucleophilic Addition | Alcohols, Cyanohydrins | Control of stereochemistry. |

| Aldehyde Group | Condensation | Alkenes, Imines | Mild reaction conditions to preserve other groups. |

| Benzyloxy Group | Hydrogenolysis (Cleavage) | Phenols | Orthogonal deprotection strategies. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Benzaldehydes | Exploring the scope of nucleophiles. |

Integration into Advanced Cascade and One-Pot Processes for Enhanced Efficiency

To maximize synthetic efficiency, future research should focus on integrating 3-(Benzyloxy)-4-nitrobenzaldehyde into multi-step, one-pot, or cascade reactions. Such processes minimize the need for intermediate purification steps, reduce solvent waste, and save time and resources. nih.govresearchgate.net The distinct reactivity of the molecule's functional groups makes it an ideal candidate for sequential transformations within a single reaction vessel.

An example of a potential cascade process could involve:

An initial condensation reaction at the aldehyde position with a suitable nucleophile.

Followed by an in-situ reduction of the nitro group to an amine.

Concluding with an intramolecular cyclization to form complex heterocyclic structures.

These advanced synthetic strategies would enable the rapid assembly of complex molecules from a relatively simple starting material, significantly increasing the value of 3-(Benzyloxy)-4-nitrobenzaldehyde as a synthetic intermediate.

Table 3: Example of a Potential One-Pot Reaction Sequence

| Step | Reaction Type | Reagent/Catalyst | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Malononitrile (B47326), Piperidine (B6355638) | α,β-Unsaturated Nitrile |

| 2 | Nitro Group Reduction | Sodium Dithionite or H2/Pd/C | Amino-substituted derivative |

| 3 | Intramolecular Cyclization | Acid or Base Catalyst | Fused Heterocyclic System |

Deeper Computational and Theoretical Understanding of Structure-Reactivity Relationships

Computational chemistry offers powerful tools to gain deeper insights into the electronic structure and reactivity of molecules. nih.gov While studies have been performed on related nitrobenzaldehydes nih.govstackexchange.com, a dedicated computational analysis of 3-(Benzyloxy)-4-nitrobenzaldehyde is a promising area for future research.

Using methods like Density Functional Theory (DFT), researchers could:

Map the Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites most susceptible to electrophilic and nucleophilic attack.

Analyze Frontier Molecular Orbitals (HOMO-LUMO): To understand its electronic transition properties and reactivity in pericyclic reactions.

Model Reaction Pathways: To calculate the transition state energies for various reactions, allowing for the prediction of reaction outcomes and the rational design of selective catalysts.

Predict Spectroscopic Data: To correlate theoretical NMR, IR, and UV-Vis spectra with experimental data, aiding in structural confirmation.

Such theoretical studies would provide a robust framework for understanding the molecule's behavior and for predicting its utility in novel transformations.

Table 4: Potential Computational Studies and Their Applications

| Computational Method | Property to Investigate | Application |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry Optimization | Accurate prediction of bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identification of reactive sites for nucleophiles and electrophiles. |

| Frontier Orbital Analysis (HOMO/LUMO) | Energy Gap and Orbital Shapes | Prediction of chemical reactivity and electronic spectra. |

| Transition State (TS) Calculation | Activation Energy Barriers | Understanding reaction mechanisms and predicting product selectivity. |

Exploration as a Precursor for Undiscovered Complex Organic Frameworks

The synthesis of advanced materials, such as Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and other porous polymers, represents a significant frontier in materials science. lu.se The functional group array of 3-(Benzyloxy)-4-nitrobenzaldehyde makes it an intriguing, yet underexplored, building block for such materials. researchgate.net

Future research could explore its use as a precursor in several ways:

MOF Linker Synthesis: The aldehyde can be oxidized to a carboxylic acid, a common coordinating group for MOF construction. The nitro group's electron-withdrawing nature can tune the electronic properties and Lewis acidity of the resulting framework, potentially enhancing its catalytic activity. researchgate.net

COF Monomer: The aldehyde group is suitable for forming imine or hydrazone linkages, which are frequently used to construct crystalline COFs. The nitro and benzyloxy groups would serve as functionalities decorating the pore walls, influencing the framework's properties such as gas sorption or guest recognition.

Post-Synthetic Modification: The molecule could be used to modify existing frameworks. For example, its aldehyde could react with amino-functionalized MOFs or polymers to introduce new functionality.

The development of novel frameworks from this precursor could lead to materials with tailored properties for applications in gas storage, separation, catalysis, and sensing.

Table 5: Potential Complex Frameworks Derived from 3-(Benzyloxy)-4-nitrobenzaldehyde

| Framework Type | Role of the Precursor | Key Linkage/Interaction | Potential Application |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Organic Linker (after oxidation to acid) | Carboxylate-Metal Coordination | Catalysis, Gas Separation |

| Covalent Organic Framework (COF) | Monomer | Imine or Hydrazone Formation | Gas Storage, Sensing |

| Porous Organic Polymer (POP) | Building Block | Various (e.g., Sonogashira coupling after modification) | Adsorption, Heterogeneous Catalysis |

| Functionalized Material | Modifying Agent | Covalent attachment to a support | Chromatography, Solid-Phase Synthesis |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Benzyloxy)-4-nitrobenzaldehyde?

- Methodological Answer : The synthesis typically involves nitration of a benzyloxy-protected benzaldehyde precursor. Critical steps include:

- Protection of hydroxyl groups : Benzyl ether formation via reaction with benzyl chloride under basic conditions (e.g., Na₂CO₃) to prevent unwanted side reactions during nitration .

- Nitration conditions : Use of mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to achieve regioselective nitro-group introduction at the 4-position. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) to avoid over-nitration .

- Purification : Column chromatography (silica gel, gradient elution with hexane:EtOAc) or recrystallization from ethanol/water mixtures to isolate the pure product .

Q. What safety protocols are essential when handling 3-(Benzyloxy)-4-nitrobenzaldehyde?

- Methodological Answer :

- Hazard Analysis : Conduct a risk assessment for mutagenicity (e.g., Ames II testing) and decomposition risks, as nitroaromatic compounds may release toxic fumes upon heating .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with ≥6 air changes/hour to minimize inhalation exposure .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal, and segregate nitro-containing waste for incineration .

Q. How can the purity of 3-(Benzyloxy)-4-nitrobenzaldehyde be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column (MeCN:H₂O 60:40, 1 mL/min) to assess purity (>98%).

- NMR : Confirm structural integrity via ¹H NMR (DMSO-d₆, δ 10.2 ppm for aldehyde proton, δ 8.2–7.3 ppm for aromatic protons) .

- Melting Point : Compare observed mp (e.g., 55–59°C) with literature values to detect impurities .

Advanced Research Questions

Q. How does 3-(Benzyloxy)-4-nitrobenzaldehyde perform in DNA-binding studies compared to analogues?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Molecular docking studies (e.g., AutoDock Vina) show that the nitro group at the 4-position enhances π-π stacking with DNA base pairs, while the benzyloxy group at the 3-position improves hydrophobic interactions. For example, derivatives of 4-(benzyloxy)benzaldehyde exhibit stronger DNA binding (ΔG = −8.2 kcal/mol) than 3-methoxy analogues (ΔG = −7.1 kcal/mol) .

- Experimental Validation : Use ethidium bromide displacement assays (UV-Vis at λ = 520 nm) to quantify binding constants (Kb) .

Q. What catalytic applications exist for 3-(Benzyloxy)-4-nitrobenzaldehyde?

- Methodological Answer :

- Palladium Complex Synthesis : The aldehyde group can coordinate to Pd(II) centers, forming Schiff base complexes for cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 4-(benzyloxy)benzaldehyde-derived Pd complexes show catalytic efficiency (TON > 1,000) in aryl-aryl bond formation .

- Optimization : Vary solvents (toluene vs. DMF) and ligands (PPh₃ vs. bipyridine) to enhance catalytic activity. Monitor reaction progress via GC-MS .

Q. How can computational modeling predict the reactivity of 3-(Benzyloxy)-4-nitrobenzaldehyde in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate electrophilicity indices (ω). The nitro group increases ω (e.g., 4.8 eV vs. 3.5 eV for non-nitro analogues), favoring attack by nucleophiles (e.g., amines) at the aldehyde position .

- Kinetic Studies : Perform pseudo-first-order experiments (UV-Vis monitoring at λ = 320 nm) to validate computational predictions .

Q. What advanced techniques characterize the thermal stability of 3-(Benzyloxy)-4-nitrobenzaldehyde?

- Methodological Answer :

- DSC/TGA : Differential scanning calorimetry (heating rate 10°C/min) reveals decomposition onset at ~180°C, with exothermic peaks indicating nitro group instability. TGA shows 95% mass loss by 250°C .

- Mitigation Strategies : Store samples at −20°C under inert gas (Ar) to delay degradation .

Q. How is mutagenicity evaluated for nitroaromatic derivatives like 3-(Benzyloxy)-4-nitrobenzaldehyde?

- Methodological Answer :

- Ames II Testing : Use Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation. Compare revertant colony counts to controls; a 2-fold increase indicates mutagenic potential. For example, related anomeric amides show mutagenicity (≥50 colonies/plate) comparable to benzyl chloride .

- Risk Mitigation : Implement engineering controls (e.g., glove boxes) and limit exposure durations (<1 hour/day) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.